5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline
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Overview
Description
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a nitroaniline moiety, making it a valuable molecule in various fields of study.
Preparation Methods
The synthesis of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzenesulfonyl group. The final steps involve the coupling of the nitroaniline moiety with the piperazine derivative under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The piperazine ring can be coupled with various electrophiles to form new derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and the nitroaniline moiety are crucial for its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Studied for its antiviral properties.
Compared to these compounds, 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H27ClN4O5S |
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Molecular Weight |
531.0 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C25H27ClN4O5S/c1-19-4-2-3-5-25(19)35-17-12-27-23-18-21(8-11-24(23)30(31)32)28-13-15-29(16-14-28)36(33,34)22-9-6-20(26)7-10-22/h2-11,18,27H,12-17H2,1H3 |
InChI Key |
XBFOVUITFAODTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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